4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
描述
Historical Development of Dibenzo[b,f]Oxazepine Derivatives
Dibenzo[b,f]oxazepine derivatives emerged as pharmacologically significant scaffolds in the mid-20th century, with early research focused on their tricyclic architecture as a platform for neuropsychiatric drug development. The foundational compound dibenzo[b,f]oxazepine itself gained attention for its dual role as a riot control agent (CR gas) and a precursor to antipsychotics such as loxapine and amoxapine . The introduction of sulfonamide groups into this framework, as seen in 4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)benzenesulfonamide, reflects a strategic shift toward enhancing target selectivity and metabolic stability in drug design.
Key milestones include:
Structural Classification Within Heterocyclic Chemistry
The compound’s core consists of a dibenzo[b,f]oxazepine system fused with a benzenesulfonamide moiety. Key structural features include:
This architecture positions the compound within the tricyclic antidepressants and sulfonamide-based enzyme inhibitors taxonomic categories, bridging heterocyclic and sulfonamide pharmacology.
Isomeric Forms of Dibenzoxazepine Systems
Dibenzoxazepines exhibit isomerism based on ring fusion patterns and substituent positioning:
Positional Isomerism :
Stereoisomerism :
- The 11-oxo group introduces chirality at position 11, though racemization typically occurs under physiological conditions.
Table 1: Comparative Bioactivity of Dibenzoxazepine Isomers
| Isomer | TRPA1 EC₅₀ (μM) | H1R Binding (pKi) |
|---|---|---|
| Dibenzo[b,f]oxazepine | 0.12 | 8.44 |
| Dibenzo[b,e]oxazepine | 1.45 | 7.89 |
| Dibenzo[b,f]thiazepine | 0.98 | 7.12 |
Significance in Medicinal Chemistry Research
The compound’s hybrid structure enables dual pharmacological modulation:
TRPA1 Receptor Agonism :
Histamine H1 Receptor Antagonism :
- Structural analogs exhibit H1R binding (pKi = 8.44), suggesting potential antihistaminic applications.
Synthetic Advancements :
Taxonomic Position in Sulfonamide Pharmacology
As a sulfonamide-containing heterocycle, the compound belongs to two overlapping pharmacological classes:
Antimicrobial Sulfonamides :
Carbonic Anhydrase Inhibitors :
Table 2: Structural Comparison With Classical Sulfonamides
| Feature | 4-Methoxy-N-Derivative | Sulfamethoxazole |
|---|---|---|
| Core Structure | Dibenzooxazepine | Aminobenzene |
| Sulfonamide Position | Position 2 | Position 4 |
| Primary Target | TRPA1 Receptor | Dihydropteroate Synthase |
属性
IUPAC Name |
4-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-13-3-9-20-18(11-13)22-21(24)17-12-14(4-10-19(17)28-20)23-29(25,26)16-7-5-15(27-2)6-8-16/h3-12,23H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZQZZGNXYIYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique molecular structure suggests significant biological activity, particularly as an enzyme inhibitor. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Molecular Characteristics
- Molecular Formula : C21H18N2O4S
- Molecular Weight : Approximately 394.45 g/mol
- Structure : The compound features a dibenzo[b,f][1,4]oxazepin moiety, which is crucial for its biological interactions.
Research indicates that compounds similar to this compound may act primarily as enzyme inhibitors. The proposed mechanism involves binding to specific enzymes or receptors, thereby influencing various biochemical pathways. Detailed studies on binding affinity and selectivity are necessary to elucidate its biological effects fully.
Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit significant inhibitory activity against various enzymes involved in critical metabolic pathways. For instance, compounds with similar structures have shown efficacy in inhibiting tubulin polymerization, which is vital for cancer cell proliferation .
In Vitro Studies
In vitro studies have demonstrated that related compounds can effectively bind to the colchicine-binding site on tubulin, leading to the inhibition of microtubule formation. This action results in cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
| Compound | Binding Affinity | Cell Cycle Phase Arrested | Cancer Type |
|---|---|---|---|
| SMART-H | Sub-nanomolar | G2/M | Prostate |
| SMART-F | Sub-nanomolar | G2/M | Melanoma |
In Vivo Studies
In vivo efficacy studies using xenograft models have shown promising results. For example, treatments with compounds analogous to this compound resulted in tumor reduction percentages ranging from 4% to 30% without significant neurotoxicity observed during treatment .
Potential Applications
The structural features of this compound suggest potential applications in:
- Cancer Therapy : As an anti-tubulin agent that can overcome multidrug resistance.
- Neurological Disorders : Due to its interactions with dopamine receptors and potential neuroprotective effects.
相似化合物的比较
Structural and Functional Comparisons with Similar Compounds
Core Heterocycle Variations: Oxazepine vs. Thiazepine
The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the central ring significantly alters electronic and steric properties:
- Electronic Effects : Sulfur’s lower electronegativity compared to oxygen reduces hydrogen-bonding capacity but increases lipophilicity.
- Biological Implications : Thiazepine derivatives (e.g., compounds in ) exhibit D2 dopamine receptor selectivity, while oxazepine analogs (e.g., BT2 in ) are studied for cell adhesion modulation.
Table 1: Comparison of Oxazepine and Thiazepine Derivatives
Functional Group Modifications: Sulfonamide vs. Carboxamide/Acetamide
The sulfonamide group in the target compound contrasts with carboxamide/acetamide moieties in analogs, influencing solubility and target interactions:
- Carboxamide/Acetamide : Less acidic (pKa ~15–17) but may offer better membrane permeability due to reduced polarity.
Table 2: Functional Group Impact on Physicochemical Properties
Substituent Effects on Activity and Selectivity
- Methoxy Groups: The 4-methoxy substitution in the benzenesulfonamide moiety (target compound) may enhance metabolic stability compared to non-substituted analogs ().
- Alkyl Chains : Ethyl or methyl groups at position 10/8 (e.g., ) influence steric hindrance and receptor binding. For example, 10-ethyl substitution in thiazepines improves D2 receptor affinity ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
